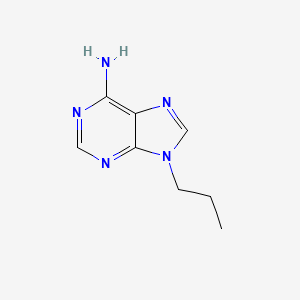
9-Propyl-9h-purin-6-amine
描述
9-丙基-9H-腺嘌呤是腺嘌呤的一种衍生物,腺嘌呤是一种嘌呤碱基。其特征在于在腺嘌呤环的第九位上连接着一个丙基。
准备方法
合成路线和反应条件: 9-丙基-9H-腺嘌呤的合成通常涉及腺嘌呤的烷基化。一种常见的方法是在碱如碳酸钾的存在下,使腺嘌呤与丙基溴反应。 该反应在二甲基甲酰胺等溶剂中进行,并在升高的温度下进行,以促进烷基化过程 .
工业生产方法: 9-丙基-9H-腺嘌呤的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺涉及优化反应条件,以确保高产率和纯度。连续流动反应器和自动化系统通常被用来提高效率和可扩展性。
化学反应分析
反应类型: 9-丙基-9H-腺嘌呤会发生各种化学反应,包括:
氧化: 它可以被氧化形成相应的氧代衍生物。
还原: 还原反应可以将其转化为不同的还原形式。
取代: 它可以参与亲核取代反应,其中丙基可以被其他取代基取代。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 在碱性条件下,可以使用胺和硫醇等亲核试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可以产生氧代衍生物,而取代反应可以产生各种取代的腺嘌呤衍生物 .
科学研究应用
9-丙基-9H-腺嘌呤在科学研究中有多种应用:
化学: 它用于研究核碱基类似物及其相互作用。
生物学: 它用作研究核酸相互作用和酶活性的模型化合物。
作用机制
9-丙基-9H-腺嘌呤的作用机制与其与特定分子靶标的相互作用有关。它可以与核酸结构和酶结合,影响它们的活性。 丙基增强了其结合亲和力和特异性,使其成为生物化学研究中的一种有价值的工具 .
类似化合物:
9-甲基-9H-腺嘌呤: 结构相似,但用甲基代替了丙基。
9-乙基-9H-腺嘌呤: 在第九位上包含一个乙基。
9-异丙基-9H-腺嘌呤: 在第九位上包含一个异丙基。
独特性: 9-丙基-9H-腺嘌呤由于丙基的特定长度和疏水性而具有独特性,与其他烷基化腺嘌呤衍生物相比,这会影响其相互作用和反应活性 .
相似化合物的比较
9-Methyl-9H-adenine: Similar structure but with a methyl group instead of a propyl group.
9-Ethyl-9H-adenine: Contains an ethyl group at the ninth position.
9-Isopropyl-9H-adenine: Features an isopropyl group at the ninth position.
Uniqueness: 9-Propyl-9H-adenine is unique due to the specific length and hydrophobicity of the propyl group, which can influence its interactions and reactivity compared to other alkylated adenine derivatives .
属性
IUPAC Name |
9-propylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h4-5H,2-3H2,1H3,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTULKOMMYIUZQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C(N=CN=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289561 | |
| Record name | 9-propyl-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
707-98-2 | |
| Record name | NSC61961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-propyl-9h-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10289561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Propylpurin-6-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YEL2Q32QJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















